1-(2,4-Dipropoxyphenyl)ethanone

Description

Propriétés

IUPAC Name |

1-(2,4-dipropoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-4-8-16-12-6-7-13(11(3)15)14(10-12)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOSXKGJWBSXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C(=O)C)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366512 |

Source

|

| Record name | 1-(2,4-dipropoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100863-82-9 |

Source

|

| Record name | 1-(2,4-dipropoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-(2,4-Dipropoxyphenyl)ethanone chemical structure and properties

This guide provides a comprehensive technical overview of 1-(2,4-Dipropoxyphenyl)ethanone, a substituted acetophenone derivative. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical identity, structural features, synthesis, and potential applications.

Introduction and Chemical Identity

1-(2,4-Dipropoxyphenyl)ethanone, also known as 2',4'-dipropoxyacetophenone, is an aromatic ketone characterized by an acetophenone core substituted with two propoxy groups at the 2 and 4 positions of the phenyl ring. This compound belongs to the broader class of dialkoxyacetophenones, which are of interest in medicinal chemistry and materials science.

Key Identifiers:

-

Chemical Name: 1-(2,4-Dipropoxyphenyl)ethanone

-

CAS Number: 100863-82-9[1]

-

Molecular Formula: C₁₄H₂₀O₃[1]

-

Molecular Weight: 236.31 g/mol [1]

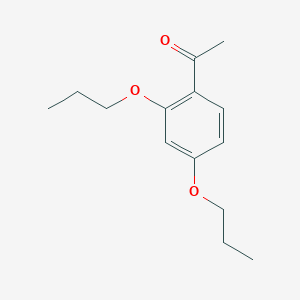

Chemical Structure:

A 2D representation of the chemical structure of 1-(2,4-Dipropoxyphenyl)ethanone.

Physicochemical Properties

| Property | 1-(2,4-Dimethoxyphenyl)ethanone | 1-(2,4-Diethoxyphenyl)ethanone | 1-(2,4-Dipropoxyphenyl)ethanone (Predicted) |

| CAS Number | 829-20-9[2] | 22924-18-1[3] | 100863-82-9[1] |

| Molecular Formula | C₁₀H₁₂O₃[2] | C₁₂H₁₆O₃[3] | C₁₄H₂₀O₃[1] |

| Molecular Weight | 180.20 g/mol [2] | 208.25 g/mol [3] | 236.31 g/mol [1] |

| Melting Point | 39-41 °C | 68-70 °C[3] | Expected to be a low melting solid |

| Boiling Point | 155-156 °C / 10 mmHg | Not available | Expected to be higher than the diethoxy analog |

| Solubility | Insoluble in water | Insoluble in water | Predicted to be insoluble in water |

Synthesis Protocol: Williamson Ether Synthesis

A robust and widely applicable method for the synthesis of 1-(2,4-Dipropoxyphenyl)ethanone is the Williamson ether synthesis, starting from the commercially available 2',4'-dihydroxyacetophenone. This method involves the dialkylation of the hydroxyl groups with a suitable propylating agent.

Reaction Scheme:

A schematic representation of the synthesis of 1-(2,4-Dipropoxyphenyl)ethanone via Williamson ether synthesis.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',4'-dihydroxyacetophenone (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Addition of Base: Add an excess of a weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5-3.0 eq.), to the solution. The base acts as a proton scavenger to deprotonate the phenolic hydroxyl groups.

-

Addition of Alkylating Agent: To the stirred suspension, add propyl bromide (2.2-2.5 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (typically 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel or by recrystallization.

Spectral Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three protons in the aromatic region, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

Propoxy Groups: Two sets of signals corresponding to the two propoxy groups. Each set would consist of a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the oxygen atom.

-

Acetyl Group: A singlet in the upfield region corresponding to the three protons of the acetyl methyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region (around 195-205 ppm) corresponding to the ketone carbonyl carbon.

-

Aromatic Carbons: Six signals in the aromatic region, with the carbons attached to the oxygen atoms appearing at lower field.

-

Propoxy Carbons: Three distinct signals for the three carbons of each propoxy group.

-

Acetyl Carbon: A signal in the upfield region for the methyl carbon of the acetyl group.

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band in the region of 1660-1680 cm⁻¹ characteristic of an aryl ketone.

-

C-O-C Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages.

-

C-H Stretch: Absorptions corresponding to aromatic and aliphatic C-H bonds.

Potential Applications and Biological Activity

While specific studies on the biological activity of 1-(2,4-Dipropoxyphenyl)ethanone are limited, the broader class of 2',4'-dialkoxyacetophenones has shown a range of interesting biological activities. These compounds have been investigated for their potential as:

-

Antimicrobial Agents: Derivatives of hydroxyacetophenones have demonstrated activity against various bacteria and fungi.

-

Anti-inflammatory Agents: Some acetophenone derivatives have shown potential as anti-inflammatory agents.

-

Intermediates in Organic Synthesis: These compounds serve as versatile building blocks for the synthesis of more complex molecules, including flavonoids and other heterocyclic compounds with potential therapeutic applications.

The presence of the propoxy groups in 1-(2,4-Dipropoxyphenyl)ethanone may influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation in drug discovery programs.

Conclusion

1-(2,4-Dipropoxyphenyl)ethanone is a readily synthesizable aromatic ketone with potential for further exploration in various scientific domains. This guide provides a foundational understanding of its chemical nature, a reliable synthetic protocol, and an outlook on its potential applications based on the current scientific literature. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential.

Sources

1-(2,4-Dipropoxyphenyl)ethanone IUPAC name and synonyms

An In-Depth Technical Guide to 1-(2,4-Dipropoxyphenyl)ethanone: Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, acetophenone derivatives serve as foundational building blocks for a vast array of biologically active scaffolds. 1-(2,4-Dipropoxyphenyl)ethanone (CAS: 100863-82-9)—commonly referred to as 2',4'-dipropoxyacetophenone—is a highly versatile, di-alkylated intermediate[1][2]. By masking the reactive phenolic hydroxyl groups of resacetophenone with lipophilic propyl chains, chemists can precisely tune the electronic and steric properties of downstream derivatives, such as chalcones, flavones, and pyrazoles. This whitepaper provides a comprehensive, expert-level analysis of its synthesis, mechanistic logic, and downstream applications for drug development professionals.

Physicochemical Profiling & Nomenclature

Accurate compound characterization is the first step in any rigorous drug development program. The dipropoxy substitution significantly increases the lipophilicity (LogP) of the molecule compared to its dihydroxy precursor, altering its solubility profile and making it highly soluble in organic solvents[2][3].

Table 1: Quantitative Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 1-(2,4-dipropoxyphenyl)ethanone |

| Common Synonyms | 2',4'-Dipropoxyacetophenone; 1-acetyl-2,4-dipropoxybenzene |

| CAS Registry Number | 100863-82-9 |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| Structural Class | Dialkoxyaryl Ketone |

Mechanistic Rationale for Synthesis

The synthesis of 1-(2,4-dipropoxyphenyl)ethanone relies on the regioselective double SN2 O-alkylation of 2,4-dihydroxyacetophenone (resacetophenone) using 1-bromopropane. As an application scientist, selecting the correct base and solvent system is critical to avoid unwanted side reactions, such as C-alkylation or aldol condensation of the acetyl group[4][5].

Causality in Reagent Selection:

-

The Base (K₂CO₃): Potassium carbonate is a mild, insoluble base. It is strong enough to deprotonate the acidic phenolic hydroxyl groups ( pKa≈8−9 ) to form the phenoxide anion, but not strong enough to significantly deprotonate the α -carbon of the acetyl group ( pKa≈20 ). This prevents the self-condensation (aldol reaction) that would occur if a stronger base like NaOH or NaH were used indiscriminately.

-

The Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol) which hydrogen-bond to the phenoxide anion and reduce its nucleophilicity, DMF solvates the potassium cation effectively while leaving the phenoxide anion "naked" and highly reactive. This dramatically accelerates the SN2 attack on the primary alkyl halide[4].

Caption: Step-by-step mechanistic logic of the SN2 O-alkylation process.

Table 2: Optimization of O-Alkylation Reaction Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Acetone | K₂CO₃ | 56 (Reflux) | 12 | 72 | Slow SN2 due to lower boiling point and moderate solvation. |

| Ethanol | NaOH | 78 (Reflux) | 8 | <50 | Protic solvent hydrogen-bonds nucleophile; aldol side-reactions observed. |

| DMF | K₂CO₃ | 80 | 4 | >90 | Optimal. Aprotic solvent leaves phenoxide highly reactive. |

| THF | NaH | 25 | 2 | 85 | Fast, but rigorous anhydrous conditions required; trace aldol condensation. |

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates built-in chemical checkpoints to guarantee the purity of the final dialkylated product.

Reagents Required:

-

2,4-Dihydroxyacetophenone (1.0 eq, 10 mmol, 1.52 g)

-

1-Bromopropane (2.5 eq, 25 mmol, 3.07 g) (Slight excess ensures complete di-alkylation)

-

Anhydrous K₂CO₃ (3.0 eq, 30 mmol, 4.14 g)

-

Anhydrous DMF (20 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dihydroxyacetophenone in 20 mL of anhydrous DMF.

-

Base Addition: Add anhydrous K₂CO₃ to the stirring solution. The mixture will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion. Stir at room temperature for 15 minutes.

-

Alkylation: Add 1-bromopropane dropwise via syringe. Attach a reflux condenser and heat the mixture to 80°C using an oil bath.

-

In-Process Monitoring (Self-Validation Checkpoint 1): After 3 hours, monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly fluorescent starting material under 254 nm UV light confirms reaction completion.

-

Quenching & Extraction: Cool the mixture to room temperature and pour it over 100 mL of crushed ice/water. Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL).

-

Chemical Purification (Self-Validation Checkpoint 2): Wash the combined organic layers with 5% aqueous NaOH ( 2×20 mL). Causality Note: This is a critical self-validating step. Any unreacted starting material or mono-alkylated intermediate retains an acidic phenolic proton and will partition into the basic aqueous layer, ensuring the organic layer contains strictly the fully di-alkylated product.

-

Final Workup: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2,4-dipropoxyphenyl)ethanone as a pale yellow oil/solid.

Downstream Applications in Drug Development

In medicinal chemistry, 1-(2,4-dipropoxyphenyl)ethanone is rarely the final therapeutic agent; rather, it is a privileged intermediate. Its primary application is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation[6].

By reacting 1-(2,4-dipropoxyphenyl)ethanone with various substituted benzaldehydes in the presence of a base (e.g., NaOH in ethanol), researchers generate 2',4'-dipropoxychalcones. These chalcones act as Michael acceptors and are extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. Furthermore, the α,β -unsaturated ketone system of the chalcone can be cyclized with hydrazines or hydroxylamines to yield bioactive pyrazoles and isoxazoles, respectively.

Caption: Synthetic workflow from resacetophenone to bioactive chalcone scaffolds.

Analytical Characterization Signatures

To confirm the structural integrity of the synthesized 1-(2,4-dipropoxyphenyl)ethanone, researchers should look for the following definitive spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

The disappearance of broad phenolic -OH singlets ( ∼12.0 ppm).

-

Propoxy chains: Triplet at ∼1.05 ppm (6H, terminal -CH₃), multiplet at ∼1.85 ppm (4H, internal -CH₂-), and a distinct triplet at ∼4.00 ppm (4H, -OCH₂-) confirming the ether linkages.

-

Acetyl group: Sharp singlet at ∼2.58 ppm (3H, -C(=O)CH₃).

-

Aromatic core: Multiplet at ∼6.45−6.55 ppm (2H, H-3, H-5) and a doublet at ∼7.80 ppm (1H, H-6), indicative of the 1,2,4-trisubstituted benzene ring.

-

-

IR (ATR): Strong absorption at ∼1670 cm⁻¹ (conjugated ketone C=O stretch) and ∼1250 cm⁻¹ (asymmetric C-O-C ether stretch).

References

-

Title: Regioselectivity in Aromatic Claisen Rearrangements (Mechanistic Context for 2,4-dihydroxyacetophenone alkylation) Source: ResearchGate URL: [Link]

Sources

- 1. 1-(2,4-Dipropoxyphenyl)ethanone/CAS:100863-82-9-HXCHEM [hxchem.net]

- 2. scbt.com [scbt.com]

- 3. CAS 100863-82-9: 1-(2,4-dipropoxifenil)etanona [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. A kind of synthetic method of 4-isopropyl resorcinol - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2,4-di-n-propoxy-4'-hydroxy-chalcone - CAS号 151135-66-9 - 摩熵化学 [molaid.com]

1-(2,4-Dipropoxyphenyl)ethanone CAS number lookup

An In-Depth Technical Guide to 1-(2,4-Dipropoxyphenyl)ethanone

This guide provides a comprehensive technical overview of 1-(2,4-dipropoxyphenyl)ethanone, a substituted acetophenone derivative. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core attributes, synthesis, potential applications, and safety protocols. The information herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical relevance.

Compound Identification and Core Properties

1-(2,4-Dipropoxyphenyl)ethanone is an aromatic ketone. The structural foundation is an acetophenone core, which is a phenyl ring attached to a methyl ketone. This core is further functionalized with two propoxy groups (-O-CH₂CH₂CH₃) at the 2 and 4 positions of the phenyl ring. These ether linkages significantly influence the molecule's electronic properties and solubility.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 100863-82-9 | [1] |

| Molecular Formula | C₁₄H₂₀O₃ | [1] |

| Molecular Weight | 236.31 g/mol | [1] |

| IUPAC Name | 1-(2,4-dipropoxyphenyl)ethanone | N/A |

| Synonyms | 2',4'-Dipropoxyacetophenone | N/A |

The physical and chemical properties of a compound are critical for designing experiments, including selecting appropriate solvents for reactions and purification, and for understanding its behavior in various applications. While specific experimental data for 1-(2,4-dipropoxyphenyl)ethanone is not widely published, properties can be estimated based on its structure and comparison to analogous compounds like 1-(2,4-dimethoxyphenyl)ethanone (CAS 829-20-9).[2][3] The two propoxy groups, being larger and more nonpolar than methoxy groups, would be expected to increase the lipophilicity (and thus LogP) and decrease the solubility in polar solvents compared to its dimethoxy analog.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Rationale/Comparison |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to 1-(2,4-dimethoxyphenyl)ethanone which is a solid with a melting point of 37-40°C.[3] |

| Boiling Point | > 250 °C | Expected to be higher than related, lower molecular weight acetophenones. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); limited solubility in water. | The hydrophobic propoxy chains decrease aqueous solubility. |

| Octanol/Water Partition Coefficient (LogP) | ~3.0 - 4.0 | Higher than the LogP of 1.9064 for 1-(2,4-dimethoxyphenyl)ethanone due to the additional methylene groups.[2] |

Synthesis and Mechanism

The most direct and common method for synthesizing substituted acetophenones like 1-(2,4-dipropoxyphenyl)ethanone is through the Friedel-Crafts acylation of the corresponding substituted benzene. In this case, the starting material would be 1,3-dipropoxybenzene.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The mechanism proceeds as follows:

-

Generation of the Electrophile: Acetyl chloride (or acetic anhydride) reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly reactive acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich 1,3-dipropoxybenzene ring acts as a nucleophile, attacking the acylium ion. The two propoxy groups are strongly activating and ortho, para-directing. The substitution occurs at the position that is ortho to one propoxy group and para to the other (the C4 position relative to the C1-propoxy group), which is sterically and electronically favored. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the ring and yielding the final product, 1-(2,4-dipropoxyphenyl)ethanone.

Caption: Synthesis workflow for 1-(2,4-dipropoxyphenyl)ethanone.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.

Materials:

-

1,3-dipropoxybenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent and Substrate: Add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath. Add 1,3-dipropoxybenzene (1.0 equivalent) to the stirred suspension.

-

Acylation: Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding it to a beaker of crushed ice and 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2,4-dipropoxyphenyl)ethanone.

Applications and Research Context

Substituted acetophenones are crucial intermediates in organic synthesis, particularly in the pharmaceutical and fragrance industries.[4] The "1-(2,4-dialkoxyphenyl)ethanone" scaffold is a precursor to more complex molecules. For instance, related dihydroxy- and dimethoxy- acetophenones are building blocks for flavonoids and other bioactive natural products.[5][6]

Potential Areas of Application:

-

Pharmaceutical Intermediate: This compound can serve as a starting material for synthesizing novel therapeutic agents. The ketone functional group is amenable to various transformations (e.g., reduction, oximation, condensation) to build more complex molecular architectures.[7][8] For example, it could be a precursor for chalcones, which are known for their anti-inflammatory and anti-cancer properties.

-

Agrochemicals: The synthesis of novel fungicides and pesticides often involves substituted aromatic ketones.[9]

-

Materials Science: The dipropoxy acetophenone structure could be incorporated into polymers or liquid crystals, where the alkoxy chains can influence material properties like thermal stability and phase behavior.

Safety and Handling

Table 3: GHS Hazard Information (Inferred)

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[10] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[10] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[10] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(2,4-Dipropoxyphenyl)ethanone (CAS No. 100863-82-9) is a valuable chemical intermediate with significant potential in synthetic chemistry. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The functional groups present—a reactive ketone and two activating propoxy groups—make it a versatile building block for the synthesis of more complex molecules in the fields of pharmaceutical, agrochemical, and materials science research. Adherence to standard safety protocols is essential when handling this and related chemical compounds.

References

- HazComFast. Ethanone, 1-(2,4-bis(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-.

- HXCHEM. 1-(2,4-Dipropoxyphenyl)ethanone/CAS:100863-82-9.

- PubChem. Ethanone, 1-(2,4-bis(2-hydroxy-3-(4-hydroxy-4-phenyl-1-piperidinyl)propoxy)phenyl)-.

- ChemScene. 829-20-9 | 1-(2,4-Dimethoxyphenyl)ethanone.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. 1-(2,4-Dimethoxyphenyl)ethanone | 829-20-9.

- Chem-Impex. 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.

- Angene Chemical. Safety Data Sheet.

- Benchchem. 2-(4-hydroxyphenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols.

- Supporting Information. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models.

- Echemi. 1-(2,4-dihydroxyphenyl)ethanone {4-nitrophenyl}hydrazone Safety Data Sheets.

- MCE. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Biochemical Reagent.

- PubChem. 1-(2,4-Bis(benzyloxy)phenyl)ethanone.

- Cheméo. Chemical Properties of Ethanone, 1-phenyl-, oxime (CAS 613-91-2).

- ResearchGate. (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).

- Benchchem. Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.

- CymitQuimica. CAS 645-13-6: 1-[4-(1-Methylethyl)phenyl]ethanone.

- Google Patents. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

- NIST WebBook. Ethanone, 1-(2,4-dihydroxyphenyl)-.

- NIST WebBook. Ethanone, 1,2-diphenyl-.

- SpringerLink. Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1.

Sources

- 1. 1-(2,4-Dipropoxyphenyl)ethanone/CAS:100863-82-9-HXCHEM [hxchem.net]

- 2. chemscene.com [chemscene.com]

- 3. 1-(2,4-Dimethoxyphenyl)ethanone | 829-20-9 [sigmaaldrich.com]

- 4. CAS 645-13-6: 1-[4-(1-Methylethyl)phenyl]ethanone [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dipropoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for 1-(2,4-dipropoxyphenyl)ethanone, a valuable ketone intermediate. The synthesis is strategically designed in two primary stages: the formation of the precursor 1,3-dipropoxybenzene via a Williamson ether synthesis, followed by a Friedel-Crafts acylation to yield the target molecule. This guide provides an in-depth analysis of the reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols. All quantitative data is summarized for clarity, and key transformations are visualized through a workflow diagram. This document is intended to serve as an authoritative resource for researchers in organic synthesis and drug development, providing the necessary insights for successful and reproducible synthesis.

Introduction and Strategic Overview

1-(2,4-Dipropoxyphenyl)ethanone is a substituted acetophenone derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. Its structure, featuring a ketone and two propoxy groups on the phenyl ring, offers multiple sites for further functionalization. The synthesis of such aryl ketones is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to material science.

The selected synthetic strategy involves a two-step sequence. The initial step focuses on the preparation of the key intermediate, 1,3-dipropoxybenzene. This is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[3][4] In the second step, the synthesized 1,3-dipropoxybenzene undergoes a Friedel-Crafts acylation to introduce the acetyl group at the ortho position relative to one of the propoxy groups, yielding the final product, 1-(2,4-dipropoxyphenyl)ethanone.[5][6] This well-established reaction is a fundamental method for the formation of carbon-carbon bonds to an aromatic ring.

An alternative approach, the Fries rearrangement of 2,4-dipropoxyphenyl acetate, was considered. The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[7][8] However, this method can often lead to a mixture of ortho and para isomers, and the regioselectivity can be sensitive to reaction conditions such as temperature and solvent.[7][9] The direct acylation of 1,3-dipropoxybenzene offers a more direct and potentially higher-yielding route to the desired product.

Synthesis Pathway Visualization

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 1-(2,4-Dipropoxyphenyl)ethanone.

Experimental Protocols

Step 1: Synthesis of 1,3-Dipropoxybenzene

The initial step involves the dialkylation of resorcinol with 1-bromopropane. The Williamson ether synthesis is an S(_N)2 reaction where the phenoxide ions, generated in situ by the deprotonation of resorcinol's hydroxyl groups by a base, act as nucleophiles.[10] Primary alkyl halides are ideal for this reaction to minimize competing elimination reactions.[2]

3.1.1. Materials and Equipment

| Reagent/Equipment | Quantity/Specification |

| Resorcinol | 11.0 g (0.1 mol) |

| 1-Bromopropane | 27.1 g (0.22 mol) |

| Anhydrous Potassium Carbonate | 30.4 g (0.22 mol) |

| Acetone | 200 mL |

| Round-bottom flask | 500 mL |

| Reflux condenser | - |

| Magnetic stirrer | - |

| Heating mantle | - |

| Rotary evaporator | - |

3.1.2. Procedure

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (11.0 g, 0.1 mol), anhydrous potassium carbonate (30.4 g, 0.22 mol), and acetone (200 mL).

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Add 1-bromopropane (27.1 g, 0.22 mol) to the flask.

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1,3-dipropoxybenzene as a colorless oil.

Step 2: Synthesis of 1-(2,4-Dipropoxyphenyl)ethanone

This step employs a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[6] The electrophile, an acylium ion, is generated from the reaction of acetyl chloride with a Lewis acid catalyst, typically aluminum chloride. The electron-donating propoxy groups on the benzene ring activate it towards electrophilic attack and direct the incoming acyl group primarily to the ortho and para positions.

3.2.1. Materials and Equipment

| Reagent/Equipment | Quantity/Specification |

| 1,3-Dipropoxybenzene | 19.4 g (0.1 mol) |

| Acetyl Chloride | 8.7 g (0.11 mol) |

| Anhydrous Aluminum Chloride | 14.7 g (0.11 mol) |

| Dichloromethane (DCM) | 200 mL |

| Round-bottom flask | 500 mL |

| Dropping funnel | - |

| Ice bath | - |

| Magnetic stirrer | - |

| Separatory funnel | - |

3.2.2. Procedure

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in dry dichloromethane (100 mL) under a nitrogen atmosphere.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add acetyl chloride (8.7 g, 0.11 mol) to the suspension with vigorous stirring.

-

In a separate flask, dissolve 1,3-dipropoxybenzene (19.4 g, 0.1 mol) in dry dichloromethane (100 mL).

-

Add the solution of 1,3-dipropoxybenzene dropwise to the cold acylium ion complex over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-(2,4-dipropoxyphenyl)ethanone.

Characterization Data

The final product, 1-(2,4-dipropoxyphenyl)ethanone, is expected to exhibit the following characteristics:

-

Molecular Formula: C₁₄H₂₀O₃[11]

-

Molecular Weight: 236.31 g/mol [11]

-

Appearance: Expected to be a solid or oil.

-

¹H NMR (CDCl₃, δ): Expected signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the methylene and methyl protons of the two propoxy groups. The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (CDCl₃, δ): Expected signals for the carbonyl carbon, aromatic carbons (including those bonded to oxygen), and the aliphatic carbons of the propoxy and acetyl groups.

-

IR (KBr, cm⁻¹): A strong absorption band characteristic of a conjugated ketone carbonyl group (around 1670-1680 cm⁻¹), and C-O stretching vibrations for the ether linkages.

Discussion and Mechanistic Insights

The success of the Williamson ether synthesis relies on the efficient deprotonation of resorcinol to form the more nucleophilic phenoxide ions. Potassium carbonate is a suitable base for this purpose as it is strong enough to deprotonate the phenols but not so strong as to cause significant side reactions with the alkyl halide. Acetone is a common solvent for this reaction due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates easy removal after the reaction.

In the Friedel-Crafts acylation, the regioselectivity is governed by the directing effects of the two propoxy groups. Both are ortho, para-directing and activating. The acylation is expected to occur predominantly at the C2 position (ortho to one propoxy group and para to the other) due to a combination of electronic and steric factors. The use of a Lewis acid like aluminum chloride is crucial for the generation of the highly reactive acylium ion electrophile. The reaction is typically carried out at low temperatures to control the reactivity and minimize potential side reactions.

Conclusion

The two-step synthetic pathway described in this guide, commencing with a Williamson ether synthesis to form 1,3-dipropoxybenzene, followed by a Friedel-Crafts acylation, presents a reliable and efficient method for the preparation of 1-(2,4-dipropoxyphenyl)ethanone. The protocols provided are detailed and based on well-established chemical principles, ensuring a high probability of success for researchers in the field. The insights into the reaction mechanisms and experimental considerations further enhance the utility of this guide for the synthesis of this and related compounds.

References

-

Fries rearrangement - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 8, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved March 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved March 8, 2026, from [Link]

-

1,3-Diisopropylbenzene - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Retrieved March 8, 2026, from [Link]

-

Biocatalytic Friedel–Crafts Acylation and Fries Reaction. (n.d.). Retrieved March 8, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved March 8, 2026, from [Link]

-

The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. (n.d.). ChemRxiv. Retrieved March 8, 2026, from [Link]

-

Synthesis of poly( 1 ,3-diisopropenylbenzene peroxide). (n.d.). Retrieved March 8, 2026, from [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

Synthesis of 1-[2-Hydroxy-3-propyl-4-(4-cyanomethylphenylmethoxy)phenyl]ethanone. (n.d.). Retrieved March 8, 2026, from [Link]

-

1,3 Diisopropylbenzene. (2022, September 13). Scribd. Retrieved March 8, 2026, from [Link]

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. (2022, December 27). World News of Natural Sciences, 46, 46-52. Retrieved from [Link]

-

Ethanone, 1-(2,4-dihydroxyphenyl)-. (n.d.). In NIST WebBook. Retrieved March 8, 2026, from [Link]

- Method for industrially producing A,A'-dihydroxy-1,3-diisobutylbenzene. (n.d.). Google Patents.

-

Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

-

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

-

1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

-

The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. (n.d.). Homework.Study.com. Retrieved March 8, 2026, from [Link]

-

1,3-diacetylbenzene synthesis. (2021, January 9). YouTube. Retrieved March 8, 2026, from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. Fries Rearrangement [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1-(2,4-Dipropoxyphenyl)ethanone/CAS:100863-82-9-HXCHEM [hxchem.net]

Physical and chemical properties of 1-(2,4-Dipropoxyphenyl)ethanone

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,4-Dipropoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2,4-Dipropoxyphenyl)ethanone (CAS No. 100863-82-9). Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and comparative data from analogous compounds to detail its synthesis, purification, and characterization. The primary synthetic route discussed is the Williamson ether synthesis, a robust and well-understood method for the preparation of ethers. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's characteristics and the methodologies for its synthesis and analysis.

Introduction

1-(2,4-Dipropoxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with an acetyl group and two propoxy groups at the 2 and 4 positions. The presence of these alkoxy groups significantly influences the molecule's electronic properties and reactivity, making it a compound of interest in various research and development applications, particularly as an intermediate in the synthesis of more complex molecules. The structural features of substituted acetophenones are prevalent in a wide range of biologically active compounds, underscoring the importance of understanding their synthesis and properties.

Synthesis of 1-(2,4-Dipropoxyphenyl)ethanone

The most direct and efficient method for the preparation of 1-(2,4-Dipropoxyphenyl)ethanone is through the Williamson ether synthesis.[1][2] This reaction involves the alkylation of the hydroxyl groups of a precursor phenol with an alkyl halide in the presence of a base.

Choice of Precursor and Reagents

The logical precursor for this synthesis is 2',4'-dihydroxyacetophenone (also known as 4-acetylresorcinol), a commercially available solid.[3] The alkylating agent would be a propyl halide, such as 1-bromopropane or 1-iodopropane, chosen for its suitable reactivity in Sₙ2 reactions. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] The key steps are:

-

Deprotonation: The base removes the acidic protons from the two hydroxyl groups of 2',4'-dihydroxyacetophenone, forming a diphenoxide intermediate.

-

Nucleophilic Attack: The resulting phenoxide ions act as nucleophiles, attacking the electrophilic carbon of the propyl halide in a backside attack. This displaces the halide leaving group and forms the ether linkage.

This reaction is highly efficient for primary alkyl halides like 1-bromopropane.[4] The use of secondary or tertiary alkyl halides is generally avoided as they can lead to competing elimination reactions.[5]

Detailed Experimental Protocol: Synthesis

Materials:

-

2',4'-Dihydroxyacetophenone

-

1-Bromopropane

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2',4'-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (2.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physical Properties

| Property | 1-(2,4-Dipropoxyphenyl)ethanone (Predicted/Inferred) | 1-(2,4-Diethoxyphenyl)ethanone (CAS 22924-18-1)[6] | 2',4'-Dihydroxyacetophenone (CAS 89-84-9)[3] |

| Molecular Formula | C₁₄H₂₀O₃[7] | C₁₂H₁₆O₃ | C₈H₈O₃ |

| Molecular Weight | 236.31 g/mol [7] | 208.25 g/mol | 152.15 g/mol |

| Appearance | Likely a low-melting solid or a viscous liquid | Solid | Solid |

| Melting Point | Expected to be in a similar range to the diethoxy analog | 68-70 °C | 143-146 °C |

| Boiling Point | Higher than the diethoxy analog due to increased mass | Not readily available | Not readily available |

| Solubility | Soluble in common organic solvents (e.g., chloroform, ethyl acetate, acetone)[8]; insoluble in water. | Soluble in organic solvents | Soluble in organic solvents |

The replacement of the hydroxyl groups in the precursor with propoxy groups is expected to significantly lower the melting point due to the disruption of intermolecular hydrogen bonding. The increased molecular weight would suggest a higher boiling point compared to smaller analogs.

Chemical and Spectroscopic Properties

The chemical properties of 1-(2,4-Dipropoxyphenyl)ethanone are dictated by the acetyl group and the electron-donating propoxy groups on the aromatic ring. Spectroscopic analysis is essential for confirming the structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the propoxy groups, and the acetyl group.

-

Aromatic Protons: The protons on the phenyl ring will appear as a set of coupled signals in the aromatic region (δ 6.0-8.0 ppm). The exact chemical shifts will be influenced by the positions of the acetyl and propoxy groups.

-

Propoxy Groups: Two distinct sets of signals for the two propoxy groups are expected. Each will consist of a triplet for the -OCH₂- protons, a sextet for the -CH₂- protons, and a triplet for the terminal -CH₃ protons.

-

Acetyl Group: A sharp singlet for the methyl protons of the acetyl group will be observed in the upfield region (δ 2.0-3.0 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon will be observed downfield (δ > 190 ppm).

-

Aromatic Carbons: Signals for the six aromatic carbons will be present, with those directly attached to the oxygen atoms shifted downfield.

-

Alkoxy and Acetyl Carbons: Signals corresponding to the carbons of the two propoxy groups and the acetyl methyl group will be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show key absorption bands corresponding to the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band characteristic of an aromatic ketone carbonyl group is expected around 1660-1700 cm⁻¹.

-

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether C-O stretching vibrations will be observed in the region of 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propoxy and acetyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring C=C stretching will be seen in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-(2,4-Dipropoxyphenyl)ethanone (m/z = 236.31).

-

Fragmentation Pattern: Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43), leading to the formation of acylium ions. Fragmentation of the propoxy side chains would also be expected.

Quality Control and Characterization Workflow

A systematic workflow is crucial for the validation of the synthesized 1-(2,4-Dipropoxyphenyl)ethanone. This ensures the identity, purity, and integrity of the compound before its use in further applications.

Caption: Workflow for the synthesis and characterization of 1-(2,4-Dipropoxyphenyl)ethanone.

Conclusion

This technical guide has outlined the key physical and chemical properties of 1-(2,4-Dipropoxyphenyl)ethanone, with a focus on its synthesis via the Williamson ether synthesis and its characterization through modern spectroscopic techniques. While direct experimental data for this compound is sparse, a robust understanding of its properties can be achieved through comparative analysis with related molecules and a thorough application of fundamental organic chemistry principles. The methodologies and expected data presented herein provide a solid foundation for researchers to confidently synthesize, purify, and characterize this valuable chemical intermediate for its application in drug discovery and development.

References

-

Science.gov. p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

Rasayan Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubMed. Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

-

Springer. Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]

-

Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

-

NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

-

ACS Publications. Synthesis of 2-Aryl Acetophenones via Hydrobromination and Oxy-isomerization of (o-Arylethynyl)benzyl Alcohols. [Link]

-

SpectraBase. Ethanone, 1-(4-propoxyphenyl)-. [Link]

-

NIST. Ethanone, 1-(2,4-dihydroxyphenyl)- Mass Spectrum. [Link]

-

NIST. Ethanone, 1,2-diphenyl- Phase change data. [Link]

-

NIST. Ethanone, 1-(2,4-dimethylphenyl)- Mass Spectrum. [Link]

-

SIELC Technologies. Ethanone, 1-(2,4,5-trimethoxyphenyl)-. [Link]

-

PubChem. 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. [Link]

- Google Patents. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

-

PMC - NIH. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. [Link]

-

NIST. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- IR Spectrum. [Link]

-

PubChem. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenoxy)-. [Link]

-

PubChem. 1,2-Diphenyl-1-ethanone oxime. [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). [Link]

-

NIST. Ethanone, 1,2-diphenyl- Infrared Spectrum. [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-(2,4-DIETHOXY-PHENYL)-ETHANONE | 22924-18-1 [chemicalbook.com]

- 7. 1-(2,4-Dipropoxyphenyl)ethanone/CAS:100863-82-9-HXCHEM [hxchem.net]

- 8. 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | C16H14O | CID 1517462 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2,4-Dipropoxyphenyl)ethanone: Physicochemical Profiling, Synthetic Methodologies, and Downstream Applications in Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, dialkoxyacetophenones serve as highly versatile building blocks. 1-(2,4-Dipropoxyphenyl)ethanone (CAS: 100863-82-9) is a prime example of such an intermediate[1]. Characterized by an electron-rich aromatic core and a reactive acetyl group, this compound is strategically utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly privileged scaffolds like chalcones and pyrazolines.

This technical guide provides an in-depth analysis of the physicochemical properties of 1-(2,4-Dipropoxyphenyl)ethanone, details a self-validating protocol for its synthesis via O-alkylation, and outlines its downstream functionalization logic for drug development professionals.

Physicochemical Profiling & Structural Logic

The utility of 1-(2,4-Dipropoxyphenyl)ethanone stems directly from its molecular architecture. The two propoxy groups at the ortho and para positions act as strong electron-donating groups (EDGs) via resonance, significantly increasing the electron density of the aromatic ring. This activation makes the ring highly susceptible to electrophilic aromatic substitution, while the steric bulk of the propoxy chains provides lipophilicity, a crucial parameter for the bioavailability of downstream API candidates.

Furthermore, the acetyl group provides an electrophilic carbonyl carbon and acidic α -hydrogens, making it an ideal candidate for enolate-driven condensation reactions.

Table 1: Quantitative Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | 1-(2,4-Dipropoxyphenyl)ethanone |

| CAS Registry Number | 100863-82-9[2] |

| Molecular Formula | C 14 H 20 O 3 [1] |

| Molecular Weight | 236.31 g/mol [1] |

| Structural Class | Dialkoxyacetophenone |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Target Mass [M+H]⁺ | ~237.3 m/z |

Upstream Synthesis: Williamson Ether Methodology

The most efficient route to synthesize 1-(2,4-Dipropoxyphenyl)ethanone is through the exhaustive O-alkylation of 2,4-dihydroxyacetophenone using a primary alkyl halide. This process relies on the classical Williamson ether synthesis, an S N 2 mechanism where a phenoxide nucleophile displaces a halide leaving group[3].

Mechanistic Rationale (Causality of Reagents)

-

Base Selection (K 2 CO 3 ): Phenolic hydroxyl groups are mildly acidic. Potassium carbonate is selected because it is strong enough to quantitatively deprotonate the phenols, yet mild enough to prevent the unwanted auto-aldol condensation of the acetophenone's acetyl group, which would occur if a stronger base like NaH were used[4].

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the S N 2 displacement[5].

-

Alkylating Agent (1-Bromopropane): A primary halide is mandatory for this reaction to minimize competing E2 elimination pathways[3].

Protocol 1: Step-by-Step O-Alkylation

-

Reaction Setup: Charge a dry, argon-flushed round-bottom flask with 2,4-dihydroxyacetophenone (1.0 equiv) and anhydrous DMF (10 volumes).

-

Deprotonation: Add K 2 CO 3 (3.0 equiv) to the stirring solution. Note: The 3.0 equivalents ensure a basic environment is maintained throughout the dual-alkylation process.

-

Alkylation: Dropwise add 1-bromopropane (2.5 equiv). The slight excess over the stoichiometric 2.0 equivalents drives the reaction to complete dialkylation, suppressing the formation of mono-propoxy impurities.

-

Thermal Activation: Heat the mixture to 80°C and stir continuously for 12 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase. The reaction is deemed complete when the highly polar starting material spot disappears entirely, replaced by a single, high-R f spot corresponding to the dialkylated product.

-

Workup: Cool the mixture to room temperature, quench by pouring over crushed ice, and extract the aqueous phase with Ethyl Acetate (3x).

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Figure 1: Step-by-step workflow for the Williamson ether synthesis of 1-(2,4-Dipropoxyphenyl)ethanone.

Downstream Functionalization: Claisen-Schmidt Condensation

Once synthesized, 1-(2,4-Dipropoxyphenyl)ethanone is frequently deployed as the ketone component in the Claisen-Schmidt condensation to generate chalcones (1,3-diphenyl-2-propene-1-ones)[6]. Chalcones are highly valued in medicinal chemistry for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antitumoral properties[7].

Mechanistic Rationale (Causality of Reagents)

The reaction relies on the base-catalyzed formation of an enolate at the α -carbon of the acetyl group. Sodium hydroxide (NaOH) in ethanol is utilized to deprotonate the α -hydrogen. The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent dehydration via an E1cB mechanism yields the thermodynamically stable α,β -unsaturated ketone[6].

Protocol 2: Step-by-Step Chalcone Synthesis

-

Reaction Setup: Dissolve 1-(2,4-Dipropoxyphenyl)ethanone (1.0 equiv) and a chosen substituted benzaldehyde (1.0 equiv) in absolute ethanol (10 volumes).

-

Base Addition: Slowly add an aqueous solution of NaOH (40% w/v, 2.0 equiv) dropwise. Crucial Causality: The addition must be slow, and the temperature must be maintained below 25°C to prevent the aldehyde from undergoing a competing Cannizzaro disproportionation reaction.

-

Propagation: Stir the biphasic mixture vigorously at room temperature for 8 to 12 hours.

-

In-Process Control (Self-Validation): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting mass (m/z 237.3) is depleted, and the target mass of the condensed chalcone dominates the chromatogram.

-

Isolation: Pour the reaction mixture into crushed ice. Carefully acidify the solution to pH 6-7 using 1M HCl. Causality: Neutralizing the basic catalyst protonates any residual enolates and drastically reduces the solubility of the highly hydrophobic chalcone, forcing it to precipitate[7].

-

Purification: Filter the resulting precipitate under vacuum, wash extensively with cold distilled water to remove salts, and recrystallize from hot ethanol to afford the pure API scaffold.

Figure 2: Claisen-Schmidt condensation pathway utilizing the intermediate for chalcone synthesis.

References

-

Wikipedia. "Williamson ether synthesis." Wikimedia Foundation. Available at: [Link]

-

ChemTalk. "Williamson Ether Synthesis." ChemTalk. Available at:[Link]

-

Organic Synthesis. "Alcohol to Ether using Williamson synthesis (O-Alkylation)." Organic-Synthesis.com. Available at:[Link]

-

SciSpace. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization." SciSpace Literature. Available at: [Link]

-

IJARSCT. "Review on Synthesis of Chalcone and its Derivatives with their Biological Activities." International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

Sources

- 1. 1-(2,4-Dipropoxyphenyl)ethanone/CAS:100863-82-9-HXCHEM [hxchem.net]

- 2. CAS 100863-82-9: 1-(2,4-dipropoxifenil)etanona [cymitquimica.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. scispace.com [scispace.com]

- 7. ijarsct.co.in [ijarsct.co.in]

A Technical Guide to the Solubility Profile of 1-(2,4-Dipropoxyphenyl)ethanone for Pharmaceutical and Research Applications

Executive Summary

1-(2,4-Dipropoxyphenyl)ethanone is an aromatic ketone with potential applications in chemical synthesis and drug discovery. A thorough understanding of its solubility profile is a prerequisite for any meaningful development in these fields, as solubility fundamentally governs formulation strategies, bioavailability, and purification processes.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Due to the absence of extensive published solubility data for 1-(2,4-Dipropoxyphenyl)ethanone (CAS: 100863-82-9), this document emphasizes theoretical assessment based on molecular structure and provides a robust, field-proven experimental protocol for its quantitative determination.

Part 1: Compound Overview and the Imperative of Solubility

1.1 Molecular Structure and Physicochemical Properties

-

Chemical Name: 1-(2,4-Dipropoxyphenyl)ethanone

-

Molecular Formula: C₁₄H₂₀O₃[3]

-

Molecular Weight: 236.31 g/mol [3]

-

Structure:

| C=C \ / C C-O-CH₂CH₂CH₃ || | C C-H / \ / C---C=C | O-CH₂CH₂CH₃

The molecule consists of an acetophenone core functionalized with two propoxy groups at the 2 and 4 positions of the phenyl ring. This structure imparts a dual nature: a polar carbonyl (ketone) group capable of dipole-dipole interactions and two non-polar n-propoxy chains that contribute significantly to the molecule's lipophilicity.

1.2 The Critical Role of Solubility in Research and Development

Solubility is not merely a physical constant; it is a critical determinant of a compound's utility. In drug development, poor aqueous solubility is a primary challenge, often leading to low bioavailability and hindering the progression of new chemical entities. For synthetic chemists, solubility dictates the choice of solvents for reactions, work-up procedures, and crystallization-based purifications. Therefore, establishing a reliable solubility profile is a foundational step in the research lifecycle.

Part 2: Theoretical Solubility Assessment: A Predictive Framework

The principle of "like dissolves like" provides a robust framework for predicting solubility behavior.[4] This axiom states that substances with similar intermolecular forces and polarity are more likely to be miscible.

2.1 Structural Analysis of 1-(2,4-Dipropoxyphenyl)ethanone

-

Polar Region: The ketone group (C=O) introduces a significant dipole moment, making this part of the molecule capable of interacting with polar solvents.

-

Non-Polar Regions: The aromatic phenyl ring and, most importantly, the two flexible n-propoxy side chains (-OCH₂CH₂CH₃) create substantial non-polar, hydrophobic domains. These long alkyl chains will dominate the molecule's overall character, favoring interactions with non-polar solvents through van der Waals forces.

2.2 Predicted Solubility Profile

Based on this structural duality, we can predict the following solubility trends:

-

Poor Solubility in Polar Protic Solvents: In solvents like Water , the energy required to break the strong hydrogen-bonding network of water to accommodate the large, non-polar molecule will be substantial. Consequently, aqueous solubility is expected to be very low.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as Acetone , Ethyl Acetate , and Acetonitrile can engage in dipole-dipole interactions with the ketone group while also accommodating the non-polar regions.

-

Good Solubility in Alcohols: Solvents like Ethanol and Methanol offer a balance, acting as both hydrogen bond donors/acceptors and having alkyl portions that can interact with the propoxy chains. Solubility is expected to be favorable.

-

High Solubility in Non-Polar and Halogenated Solvents: The significant lipophilic character suggests high solubility in solvents like Dichloromethane (DCM) and Toluene . Solubility in highly non-polar alkanes like Hexane may be slightly lower, as hexane lacks any polarity to interact with the ketone group.

-

Very High Solubility in "Universal" Organic Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptionally effective at dissolving a wide range of organic compounds and are expected to readily dissolve 1-(2,4-Dipropoxyphenyl)ethanone.[5]

Caption: Intermolecular forces governing the solubility of 1-(2,4-Dipropoxyphenyl)ethanone.

Part 3: Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental measurement is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[6] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

3.1 Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to achieve thermodynamic equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved solute is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[6]

3.2 Materials and Reagents

-

1-(2,4-Dipropoxyphenyl)ethanone (high purity)

-

Solvents (HPLC grade or equivalent): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane, DMSO

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

3.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of 1-(2,4-Dipropoxyphenyl)ethanone to a series of labeled glass vials. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to visually confirm that saturation was achieved. As a starting point, 5-10 mg of solid is typically sufficient for 1 mL of solvent.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each test solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a prolonged period, typically 24 to 72 hours. This extended time is crucial to ensure the system reaches true equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least one hour to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any disturbance of the solid pellet. Attach a syringe filter and dispense the filtrate into a clean, labeled collection vial. This filtration step is a mandatory quality control measure to prevent undissolved microparticles from artificially inflating the measured concentration.[6]

-

Quantification:

-

Prepare a stock solution of 1-(2,4-Dipropoxyphenyl)ethanone in a suitable solvent (in which it is freely soluble, like Acetonitrile or DMSO).

-

From the stock solution, create a series of calibration standards of known concentrations.

-

Analyze the calibration standards via HPLC to generate a standard curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated samples (from step 5) as necessary to fall within the linear range of the calibration curve and analyze them using the same HPLC method.

-

Calculate the concentration of the saturated solution using the standard curve.

-

Data Reporting: Report the solubility in standard units such as mg/mL and mol/L at the specified temperature.

Sources

Spectroscopic Characterization of 1-(2,4-Dipropoxyphenyl)ethanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the aromatic ketone, 1-(2,4-Dipropoxyphenyl)ethanone. In the absence of direct experimental spectra in publicly available databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we present a detailed analysis of the expected spectroscopic signature of this molecule. This guide is intended to aid in the identification, characterization, and quality control of 1-(2,4-Dipropoxyphenyl)ethanone in a research and development setting.

Introduction

1-(2,4-Dipropoxyphenyl)ethanone is a substituted acetophenone derivative with potential applications in organic synthesis and medicinal chemistry. As with any novel or sparsely documented compound, a thorough structural elucidation is paramount for its reliable use in further research. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 1-(2,4-Dipropoxyphenyl)ethanone, offering a robust framework for its spectroscopic analysis.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 1-(2,4-Dipropoxyphenyl)ethanone, with the chemical formula C₁₄H₂₀O₃ and a molecular weight of 236.31 g/mol , is presented below.[1] The key structural features that will dominate its spectroscopic behavior are the substituted aromatic ring, the ketone carbonyl group, the two propoxy chains, and the acetyl methyl group.

Caption: Molecular structure of 1-(2,4-Dipropoxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2][3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons, the protons of the two propoxy groups, and the acetyl methyl protons.

Table 1: Predicted ¹H NMR Data for 1-(2,4-Dipropoxyphenyl)ethanone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 |

| ~6.4 | dd | 1H | H-5 |

| ~6.3 | d | 1H | H-3 |

| ~4.0 | t | 4H | O-CH₂ (x2) |

| ~2.5 | s | 3H | CO-CH₃ |

| ~1.8 | sextet | 4H | O-CH₂-CH₂ (x2) |

| ~1.0 | t | 6H | CH₂-CH₃ (x2) |

-

Aromatic Protons (H-3, H-5, H-6): The protons on the aromatic ring will appear in the downfield region, typically between 6.0 and 8.0 ppm.[2][3][4][5][6] The H-6 proton, being ortho to the electron-withdrawing acetyl group, is expected to be the most deshielded. The H-3 and H-5 protons will be upfield due to the electron-donating effect of the propoxy groups.

-

Propoxy Protons: The two propoxy groups will each give rise to a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the oxygen atom.

-

Acetyl Protons: The methyl protons of the acetyl group will appear as a sharp singlet, likely around 2.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(2,4-Dipropoxyphenyl)ethanone

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~163 | C-4 |

| ~160 | C-2 |

| ~132 | C-6 |

| ~120 | C-1 |

| ~105 | C-5 |

| ~98 | C-3 |

| ~70 | O-CH₂ (x2) |

| ~32 | CO-CH₃ |

| ~22 | O-CH₂-CH₂ (x2) |

| ~10 | CH₂-CH₃ (x2) |

-

Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-220 ppm.[7]

-

Aromatic Carbons: The aromatic carbons will resonate in the 90-170 ppm region.[2][3][4] The carbons directly attached to the oxygen atoms (C-2 and C-4) will be the most downfield among the ring carbons.

-

Aliphatic Carbons: The carbons of the propoxy and acetyl groups will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(2,4-Dipropoxyphenyl)ethanone and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. The resulting spectra should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1][8][9]

Predicted IR Absorption Bands

The IR spectrum of 1-(2,4-Dipropoxyphenyl)ethanone is expected to be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-O and C-H bonds.

Table 3: Predicted IR Absorption Data for 1-(2,4-Dipropoxyphenyl)ethanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1050 | Strong | Alkyl-O stretch |

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹ is expected for the conjugated ketone carbonyl group.[1] Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy and acetyl groups will be observed below 3000 cm⁻¹.[3][4]